3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound with the molecular formula C15H11FN2O3. This compound is notable for its unique structure, which includes a fluorine atom, a methoxyphenyl group, and an oxadiazole ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 3-fluorobenzoyl chloride with 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-amine. This reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide.
Reduction: Formation of 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-dihydro-1,3,4-oxadiazol-2-yl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The exact mechanism of action of 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in inflammation and cancer growth. The compound may inhibit the activity of these enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(4-methoxyphenyl)benzamide
- 3-fluoro-N-(3-methoxyphenyl)benzamide
- 2-fluoro-N-(4-methoxyphenyl)benzamide
Uniqueness
3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that do not contain this ring structure.
Properties
IUPAC Name |
3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-22-13-7-5-10(6-8-13)15-19-20-16(23-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBMVXBVMRPYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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